molecular formula C15H11Br B8166693 3-Bromo-4'-ethynyl-2-methyl-1,1'-biphenyl

3-Bromo-4'-ethynyl-2-methyl-1,1'-biphenyl

Cat. No.: B8166693
M. Wt: 271.15 g/mol
InChI Key: FEVMBHYSYGUXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4’-ethynyl-2-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom, an ethynyl group, and a methyl group attached to the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-ethynyl-2-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. The process involves the following steps:

Industrial Production Methods

Industrial production of 3-Bromo-4’-ethynyl-2-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-ethynyl-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes and ketones.

    Reduction Reactions: Products include alkenes and alkanes.

Scientific Research Applications

3-Bromo-4’-ethynyl-2-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4’-ethynyl-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity to various targets, affecting its overall biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-methyl-1,1’-biphenyl: Similar structure but lacks the ethynyl group.

    2-Bromo-2’-ethynyl-1,1’-biphenyl: Similar structure but with different substitution pattern.

    4-Bromo-1-ethynyl-2-fluorobenzene: Contains a fluorine atom instead of a methyl group.

Uniqueness

3-Bromo-4’-ethynyl-2-methyl-1,1’-biphenyl is unique due to the specific combination of substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-bromo-3-(4-ethynylphenyl)-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br/c1-3-12-7-9-13(10-8-12)14-5-4-6-15(16)11(14)2/h1,4-10H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVMBHYSYGUXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.